molecular formula C11H10F3NO3 B13118705 3-Hydroxy-6-methoxy-5-methyl-3-(trifluoromethyl)indolin-2-one

3-Hydroxy-6-methoxy-5-methyl-3-(trifluoromethyl)indolin-2-one

Cat. No.: B13118705
M. Wt: 261.20 g/mol
InChI Key: ZBVMRCQPGRIUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-6-methoxy-5-methyl-3-(trifluoromethyl)indolin-2-one is a synthetic indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique trifluoromethyl group, offers interesting properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-methoxy-5-methyl-3-(trifluoromethyl)indolin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxy-5-methylindole and trifluoromethyl ketone.

    Formation of Indolin-2-one Core: The indolin-2-one core is formed through a cyclization reaction, often catalyzed by acids or bases.

    Introduction of Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, using reagents like hydrogen peroxide or other oxidizing agents.

    Methoxylation: The meth

Properties

Molecular Formula

C11H10F3NO3

Molecular Weight

261.20 g/mol

IUPAC Name

3-hydroxy-6-methoxy-5-methyl-3-(trifluoromethyl)-1H-indol-2-one

InChI

InChI=1S/C11H10F3NO3/c1-5-3-6-7(4-8(5)18-2)15-9(16)10(6,17)11(12,13)14/h3-4,17H,1-2H3,(H,15,16)

InChI Key

ZBVMRCQPGRIUHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)NC(=O)C2(C(F)(F)F)O

Origin of Product

United States

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